molecular formula C10H13N3OS B11801070 (4-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)thiazol-2-yl)methanol

(4-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)thiazol-2-yl)methanol

Cat. No.: B11801070
M. Wt: 223.30 g/mol
InChI Key: HJBLZCBSXVVORB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)thiazol-2-yl)methanol is a heterocyclic compound that features both pyrazole and thiazole rings. These structures are known for their diverse biological activities and are commonly found in various pharmacologically active molecules. The presence of these rings in a single molecule makes this compound a compound of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)thiazol-2-yl)methanol typically involves the formation of the pyrazole and thiazole rings followed by their coupling. One common method involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. The resulting intermediate is then reduced to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

(4-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)thiazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydrogen atoms on the pyrazole and thiazole rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the pyrazole or thiazole rings.

Scientific Research Applications

(4-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)thiazol-2-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (4-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)thiazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    (4-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)thiazol-2-yl)amine: Similar structure but with an amine group instead of a hydroxyl group.

    (4-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)thiazol-2-yl)acetate: Contains an acetate group instead of a hydroxyl group.

Uniqueness

(4-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)thiazol-2-yl)methanol is unique due to the presence of both pyrazole and thiazole rings in its structure, which can confer a wide range of biological activities. Its hydroxyl group also provides a site for further chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H13N3OS

Molecular Weight

223.30 g/mol

IUPAC Name

[4-(2-ethyl-5-methylpyrazol-3-yl)-1,3-thiazol-2-yl]methanol

InChI

InChI=1S/C10H13N3OS/c1-3-13-9(4-7(2)12-13)8-6-15-10(5-14)11-8/h4,6,14H,3,5H2,1-2H3

InChI Key

HJBLZCBSXVVORB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)C2=CSC(=N2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.